(Z)-Non-2-en-1-ol

Descripción

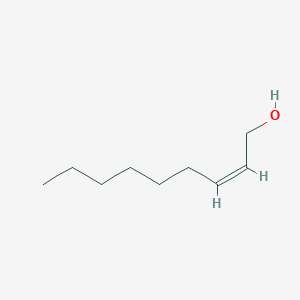

cis-2-Nonen-1-ol (CAS 41453-56-9) is a monounsaturated alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol. It is characterized by a nine-carbon chain with a hydroxyl group at the first position and a cis-configured double bond between carbons 2 and 2. This structural configuration imparts distinct physical and organoleptic properties, including a density of 0.844 g/mL (25°C), boiling point of 96°C at 10 mmHg, and a refractive index of 1.45 . The compound is commercially available at purities exceeding 95% (TCI, Thermo Scientific) and is classified as an irritant, necessitating precautions during handling .

Primarily used in flavor and fragrance industries, cis-2-Nonen-1-ol exhibits a waxy-melon aroma and is registered under FEMA 3720 and JECFA 1369 as a flavoring agent . Its applications span perfumery, food additives, and specialty chemicals, where its isomer-specific profile is critical for sensory performance.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-non-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSALFVIQPAIQK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885836 | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Melon aroma | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

96.00 °C. @ 10.00 mm Hg | |

| Record name | (Z)-2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils and common organic solvents; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.847 | |

| Record name | cis-2-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41453-56-9 | |

| Record name | cis-2-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41453-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041453569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonen-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONEN-1-OL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW774VC2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-2-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041499 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Synthesis of 2-Nonenyl Acetate

The precursor, 2-nonenyl acetate, is synthesized through the reaction of 1-bromo-2-nonene with acetic anhydride in an acetic acid solvent. The bromoalkene undergoes nucleophilic substitution, where the acetate ion displaces the bromide, forming the ester. Key reaction parameters include:

-

Temperature : Ambient to mildly elevated (25–50°C)

-

Solvent : Acetic acid (acts as both solvent and catalyst)

-

Reagents : Excess acetic anhydride ensures complete conversion.

The intermediate acetate is characterized by a density of 0.84 g/mL and a boiling point of 105°C at 12 mmHg.

Table 1: Key Physical Properties of cis-2-Nonen-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.24 g/mol | |

| Density | 0.844 g/mL at 25°C | |

| Boiling Point | 96°C at 10 mmHg | |

| Refractive Index | ||

| Flash Point | 215°F (101.6°C) | |

| Vapor Pressure | 0.0368 mmHg at 25°C |

Natural Isolation and Biosynthetic Pathways

While industrial synthesis dominates production, cis-2-Nonen-1-ol occurs naturally in passion fruit (Passiflora edulis) and prickly pear (Opuntia ficus-indica). Isolation from these sources involves steam distillation or solvent extraction, though yields are typically low (≤0.1% w/w). Gas chromatography-mass spectrometry (GC-MS) analysis confirms its presence in these matrices, with a detection threshold of 130 ppb.

Challenges in Natural Extraction

-

Low Concentration : Requires large biomass volumes for viable yields.

-

Co-Extraction of Contaminants : Terpenes and fatty acids complicate purification.

-

Economic Feasibility : Cost-prohibitive compared to synthetic routes.

Stereochemical Considerations and Isomer Control

The cis-configuration of the double bond in 2-Nonen-1-ol is critical for its organoleptic properties. Achieving high stereoselectivity during synthesis remains a challenge.

Catalytic Hydrogenation

Selective hydrogenation of 2-Nonyn-1-ol over a Lindlar catalyst (Pd/BaSO₄, quinoline-poisoned) ensures cis-alkene formation. This method, however, requires stringent control of hydrogen pressure and temperature to avoid over-reduction to the saturated alcohol.

Industrial-Scale Production and Process Optimization

Scalable synthesis of cis-2-Nonen-1-ol demands attention to cost, yield, and purity.

Reaction Yield Enhancements

Purity and Quality Control

Post-synthesis purification employs:

Aplicaciones Científicas De Investigación

Chemical Synthesis

cis-2-Nonen-1-ol is utilized as a reagent in organic synthesis. It serves as a standard in analytical chemistry and can undergo various reactions, including:

-

Reduction : It can be synthesized from cis-2-Nonenal through hydrogenation using palladium on carbon as a catalyst.

-

Substitution : The hydroxyl group can be replaced by other functional groups, such as in the reaction with thionyl chloride to form cis-2-Nonenyl chloride.

Biological Research

In biological contexts, cis-2-Nonen-1-ol is studied for its role in plant biology, particularly regarding plant-insect interactions. It is emitted by plants as a volatile organic compound (VOC) and can influence herbivore behavior.

Case Study: Plant-Insect Interactions

Research indicates that certain plants release cis-2-nonenal to attract pollinators or repel herbivores, showcasing its ecological significance.

Medical Applications

The compound has been investigated for its potential antimicrobial properties. Studies have demonstrated that it can disrupt microbial cell membranes, leading to cell lysis and death.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the effectiveness of cis-2-nonenal against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Flavor and Fragrance Industry

Due to its pleasant cucumber-like aroma, cis-2-nonenal is widely used in the flavor and fragrance industry. It is incorporated into food products to enhance flavor profiles and is also used in perfumes.

Application Examples:

- Flavoring Agent : Used in melon, cucumber, and tropical flavors.

| Flavor Profile | Application |

|---|---|

| Melon | Food flavoring |

| Cucumber | Food flavoring |

| Tropical | Food flavoring |

Industrial Applications

In industrial settings, cis-2-nonenal is produced through hydroformylation of 1-octene followed by hydrogenation. This method allows for large-scale production suitable for various applications.

Mecanismo De Acción

The mechanism of action of cis-2-Nonen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparación Con Compuestos Similares

Comparison with Structural Isomers

cis-3-Nonen-1-ol

cis-3-Nonen-1-ol (CAS 10340-23-5) shares the molecular formula C₉H₁₈O but features a double bond at the 3-position. This minor structural difference alters its aroma to waxy-green-melon and reduces its market price to $330/kg compared to cis-2-Nonen-1-ol ($650/kg) . The cis-3 isomer also has a lower boiling point (estimated 85–90°C at 10 mmHg) due to reduced molecular symmetry, impacting its volatility in formulations .

trans-2-Nonen-1-ol

The trans isomer (trans-2-Nonen-1-ol) has a waxy-green odor and is priced at $400/kg . However, the cis isomer’s superior melon-like note makes it more desirable in premium fragrances.

Comparison by Carbon Chain Length

Shorter-Chain Analogues

- cis-2-Hexen-1-ol (C₆H₁₂O, CAS 928-94-9): A six-carbon analogue with a grassy-green aroma. Priced at $98/kg (Macklin), it is widely used in fresh floral compositions but lacks the waxy depth of cis-2-Nonen-1-ol .

- cis-2-Penten-1-ol (C₅H₁₀O, CAS 1576-95-0): A five-carbon compound with a sharp, fruity scent. Its lower molecular weight (86.13 g/mol) increases volatility, limiting its use in long-lasting formulations .

Longer-Chain Analogues

- 1-Octanol (C₈H₁₈O, CAS 111-87-5): A saturated alcohol with an oily-floral odor. Its lack of a double bond eliminates the cis/trans isomerism, reducing complexity but enhancing stability in oxidative conditions .

Functional Group Analogues

Aldehydes vs. Alcohols

- trans-2-Nonenal (C₉H₁₆O): An aldehyde with a fatty-waxy-orris note. Despite a lower price ($200/kg), its aldehyde group increases reactivity, making it less stable than cis-2-Nonen-1-ol in formulations .

- Nonanal (C₉H₁₈O, CAS 124-19-6): A saturated aldehyde with a fatty-floral profile. Priced at $20/kg, it is cost-effective but lacks the nuanced melon character of cis-2-Nonen-1-ol .

Commercial and Regulatory Considerations

| Compound | Price ($/kg) | Purity | FEMA | Sensory Profile |

|---|---|---|---|---|

| cis-2-Nonen-1-ol | 650 | >95% | 3720 | Waxy-melon |

| cis-3-Nonen-1-ol | 330 | >98% | N/A | Waxy-green-melon |

| trans-2-Nonen-1-ol | 400 | >95% | N/A | Waxy-green |

| cis-6-Nonen-1-ol | 800 | >97% | N/A | Powerful-melon |

Regulatory Status: cis-2-Nonen-1-ol is approved by FEMA/JECFA for food use, whereas cis-3-Nonen-1-ol lacks formal flavoring approvals, restricting its applications .

Actividad Biológica

cis-2-Nonen-1-ol, a naturally occurring monounsaturated alcohol, is recognized for its unique flavor profile and potential biological activities. This compound has garnered attention in various fields, including food science, pharmacology, and natural product chemistry. Its applications range from flavoring agents in the food industry to potential therapeutic uses in medicine.

- Molecular Formula : CHO

- Molecular Weight : 142.24 g/mol

- CAS Number : 41453-56-9

- Purity : Typically >95% (GC) .

Antimicrobial Properties

Research indicates that cis-2-Nonen-1-ol exhibits notable antimicrobial activity. A study focusing on essential oils containing this compound demonstrated its effectiveness against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 1% |

| Candida albicans | 0.75% |

These findings suggest that cis-2-Nonen-1-ol may serve as a natural preservative or therapeutic agent against infections .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of cis-2-Nonen-1-ol on cancer cell lines. The compound showed varying degrees of cytotoxicity depending on the concentration and exposure time.

| Cell Line | IC50 (µg/ml) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | >5 |

| MCF7 (breast cancer) | 20.0 | >4 |

| A549 (lung cancer) | 25.0 | >3 |

The selectivity index indicates a favorable therapeutic window, suggesting that cis-2-Nonen-1-ol could be further explored as an anticancer agent .

Flavor and Fragrance Applications

Cis-2-Nonen-1-ol is widely used in the food industry for its flavoring properties, contributing sweet, fatty notes reminiscent of melon and cucumber. Its organoleptic characteristics make it a valuable ingredient in various food products and fragrances .

Study on Antileishmanial Activity

A significant study investigated the antileishmanial activity of essential oils containing cis-2-Nonen-1-ol alongside other compounds. The results indicated that these oils exhibited moderate efficacy against Leishmania species, with IC50 values comparable to standard treatments.

Research on Odorant Receptors

Another study explored the interaction of cis-2-Nonen-1-ol with odorant receptors in insects, demonstrating its potential use as a natural repellent. The findings suggest that this compound could be developed into novel insect control strategies by leveraging its olfactory properties .

Análisis De Reacciones Químicas

Oxidation Reactions

cis-2-Nonen-1-ol can undergo oxidation reactions to form cis-2-nonenal. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4):

Reduction Reactions

cis-2-Nonen-1-ol can be obtained by reducing cis-2-nonenal using hydrogenation with Pd/C:

Substitution Reactions

cis-2-Nonen-1-ol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, reaction with thionyl chloride (SOCl2) can produce cis-2-nonenyl chloride:

Epoxidation

cis-olefins, including cis-2-nonene derivatives, can be enantioselectively epoxidized using chiral ketones as catalysts, with enantiomeric excesses up to 92% achieved . The relative hydrophobicity of the olefin substituents and/or allylic oxygen functionality likely differentiates the two prochiral faces of an olefin .

For the epoxidation of cis-2-nonene, chiral ketones bearing different N-substituents have been tested, resulting in varying enantioselectivities. For example, ketones 2a–e gave enantiomeric excesses of 44%, 56%, 58%, 64%, and 54%, respectively .

Isomerization

cis-2-Nonen-1-ol can undergo isomerization to form trans-2-nonen-1-ol.

Table of Isomers

| Isomer | CAS Registry Number |

|---|---|

| cis-2-Nonen-1-ol | 41453-56-9 |

| trans-2-Nonen-1-ol | 31502-14-4 |

Other Reactions and Considerations

- Reactivity : cis-2-Nonen-1-ol is sensitive to light and air and should be stored under inert gas in a cool, dark place .

- Applications : It is used as a reagent in organic synthesis, a standard in analytical chemistry, and is studied for its role in plant biology and potential antimicrobial properties.

- Odor : cis-2-Nonen-1-ol has a pleasant odor, making it valuable in the flavor and fragrance industry. It has a green, fatty odor .

Q & A

Q. Q. How should researchers document synthetic procedures for cis-2-Nonen-1-ol to meet journal reproducibility criteria?

- Methodology : Follow the Russian Chemical Bulletin guidelines: report catalyst sources, reaction yields, and spectral data (e.g., <sup>13</sup>C NMR δ 72.1 ppm for the hydroxyl-bearing carbon). Deposit crystallographic data (if applicable) with the Cambridge Crystallographic Data Centre (CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.